molecular formula C8H12O4 B6189437 rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans CAS No. 2165744-75-0

rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans

Cat. No.: B6189437
CAS No.: 2165744-75-0
M. Wt: 172.2
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Description

rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring substituted with ethoxycarbonyl and carboxylic acid groups. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Properties

CAS No.

2165744-75-0

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Reaction: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst such as rhodium or copper. For instance, ethyl diazoacetate can react with 2-methyl-2-butene to form the cyclopropane ring.

    Esterification and Hydrolysis: The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid. This can be achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial synthesis often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors can enhance the efficiency of the cyclopropanation step, while automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry:

    Stereochemistry Studies: The compound is used in stereochemical studies to understand the behavior of chiral molecules in various reactions.

    Catalysis: It serves as a substrate in catalytic reactions to develop new catalysts for asymmetric synthesis.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of biologically active molecules.

    Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, which could lead to new therapeutic agents.

Industry:

    Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique mechanical properties.

    Agricultural Chemicals: It serves as a precursor in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The cyclopropane ring’s strain and the presence of electron-withdrawing groups like ethoxycarbonyl and carboxylic acid enhance its reactivity, facilitating these interactions.

Comparison with Similar Compounds

  • (1R,2S)-1-(methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
  • (1R,2S)-1-(ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid, trans
  • (1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, cis

Uniqueness:

  • Structural Features: The specific combination of ethoxycarbonyl and carboxylic acid groups on the cyclopropane ring is unique, influencing its reactivity and interactions.
  • Stereochemistry: The trans configuration and the presence of both enantiomers in a racemic mixture provide distinct stereochemical properties compared to similar compounds.

This detailed overview should provide a comprehensive understanding of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans, covering its synthesis, reactions, applications, and unique features

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